2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes aldehydes or isatin, malononitrile, and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols. The reaction can be carried out in the presence or absence of a catalyst . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.
Chemical Reactions Analysis
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It has shown potential in biological studies due to its ability to interact with different biological targets.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:
2-amino-3-cyano-4-aryl-4H-chromenes: These compounds also exhibit significant biological activities, including anticancer properties.
2-amino-3-cyano-4H-chromenes: Known for their pharmacological potential, these compounds share a similar core structure but differ in their substituents.
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O4/c1-26-11-7-8-13(16(9-11)27-2)17-14(10-22)20(23)28-19-12-5-3-4-6-15(12)24-21(25)18(17)19/h3-9,17H,23H2,1-2H3,(H,24,25) |
InChI Key |
PDIQZSIOPAXTNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC |
Origin of Product |
United States |
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